molecular formula C6H13N2O5P B14388584 Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate CAS No. 88184-62-7

Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate

Cat. No.: B14388584
CAS No.: 88184-62-7
M. Wt: 224.15 g/mol
InChI Key: NCPQHWLAFDPXQD-UHFFFAOYSA-N
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Description

Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate is a chemical compound with a complex structure that includes both phosphonate and carbamoyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate carbamoyloxyimino precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the carbamoyloxyimino group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines or alcohol derivatives.

Scientific Research Applications

Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phosphite: A related compound with similar reactivity but lacking the carbamoyloxyimino group.

    Carbamoyloxyimino derivatives: Compounds with similar functional groups but different phosphonate moieties.

Uniqueness

Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate is unique due to its combination of phosphonate and carbamoyloxyimino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

88184-62-7

Molecular Formula

C6H13N2O5P

Molecular Weight

224.15 g/mol

IUPAC Name

(1-dimethoxyphosphorylpropan-2-ylideneamino) carbamate

InChI

InChI=1S/C6H13N2O5P/c1-5(8-13-6(7)9)4-14(10,11-2)12-3/h4H2,1-3H3,(H2,7,9)

InChI Key

NCPQHWLAFDPXQD-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)N)CP(=O)(OC)OC

Origin of Product

United States

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